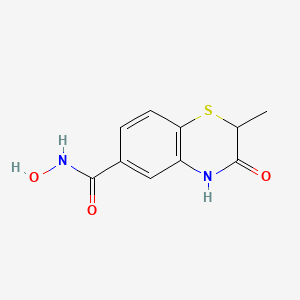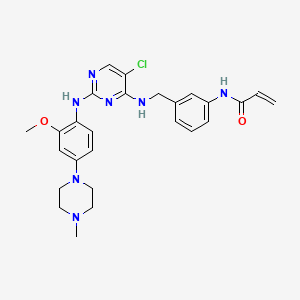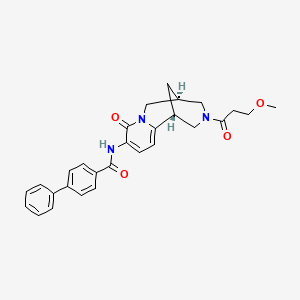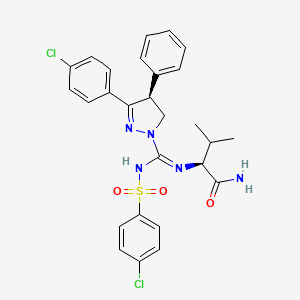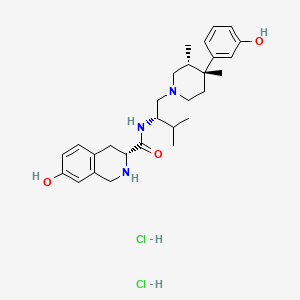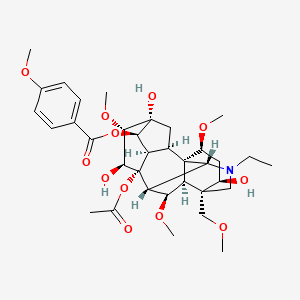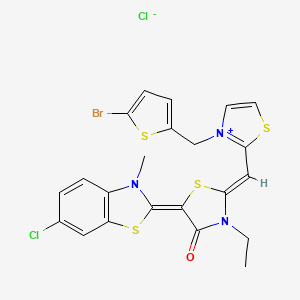![molecular formula C24H16BrFN4O2S B608243 3-Bromo-4-[2-fluoro-4-[[4-oxo-2-[[2-(pyridin-2-yl)ethyl]amino]-1,3-thiazol-5-(4H)ylidene]methyl]phenoxy]benzonitrile CAS No. 1962931-71-0](/img/structure/B608243.png)
3-Bromo-4-[2-fluoro-4-[[4-oxo-2-[[2-(pyridin-2-yl)ethyl]amino]-1,3-thiazol-5-(4H)ylidene]methyl]phenoxy]benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
JNJ DGAT2-A es un inhibidor selectivo de la diacilglicerol aciltransferasa 2 (DGAT2), una enzima que participa en el paso final de la síntesis de triglicéridos. Este compuesto ha mostrado un potencial significativo en la investigación científica, particularmente en el estudio del metabolismo de los lípidos y las enfermedades relacionadas .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de JNJ DGAT2-A implica múltiples pasos, incluida la formación de intermediarios clave y sus reacciones subsiguientes para formar el producto final. La ruta sintética exacta y las condiciones de reacción son propietarias y no se divulgan públicamente. Se sabe que el compuesto se sintetiza a través de una serie de reacciones químicas que involucran bromación, fluoración y formación de tiazol .
Métodos de producción industrial
Los métodos de producción industrial de JNJ DGAT2-A no se publican ampliamente. Por lo general, estos compuestos se producen en entornos de laboratorio controlados, asegurando una alta pureza y consistencia. El proceso de producción implica medidas estrictas de control de calidad para mantener la eficacia y la seguridad del compuesto .
Análisis De Reacciones Químicas
Tipos de reacciones
JNJ DGAT2-A principalmente experimenta reacciones de inhibición con la enzima DGAT2. No suele participar en reacciones de oxidación, reducción o sustitución en condiciones de laboratorio estándar .
Reactivos y condiciones comunes
El compuesto se utiliza a menudo en combinación con reactivos que facilitan su interacción con la enzima DGAT2. Estas condiciones incluyen el uso de disolventes como el dimetilsulfóxido (DMSO) y soluciones tampón específicas para mantener la estabilidad y la actividad del compuesto .
Principales productos formados
El producto principal formado por la reacción de JNJ DGAT2-A con DGAT2 es el complejo enzimático inhibido. Esta inhibición evita que la enzima catalice el paso final en la síntesis de triglicéridos, lo que reduce los niveles de triglicéridos .
Aplicaciones Científicas De Investigación
JNJ DGAT2-A tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza para estudiar los mecanismos de inhibición de las enzimas aciltransferasas.
Biología: Ayuda a comprender el metabolismo de los lípidos y su regulación en las células.
Medicina: Se investiga su potencial en el tratamiento de trastornos metabólicos como la obesidad y la enfermedad del hígado graso no alcohólico.
Industria: Utilizado en el desarrollo de nuevos agentes terapéuticos que se dirigen al metabolismo de los lípidos .
Mecanismo De Acción
JNJ DGAT2-A ejerce sus efectos inhibiendo selectivamente la enzima DGAT2. Esta enzima cataliza el paso final en la síntesis de triglicéridos, que implica la esterificación del diacilglicerol con acil-CoA graso. Al inhibir DGAT2, JNJ DGAT2-A reduce la síntesis de triglicéridos, lo que disminuye los niveles de lípidos en las células. Los objetivos moleculares y las vías implicadas incluyen la interacción con el sitio activo de DGAT2, evitando su actividad catalítica .
Comparación Con Compuestos Similares
Compuestos similares
Inhibidores de DGAT1: Estos compuestos inhiben la diacilglicerol aciltransferasa 1 (DGAT1), otra enzima que participa en la síntesis de triglicéridos. A diferencia de los inhibidores de DGAT2, los inhibidores de DGAT1 tienen diferentes perfiles de selectividad y eficacia.
Inhibidores de MGAT2: Los inhibidores de la monoacilglicerol aciltransferasa 2 (MGAT2) se dirigen a una enzima diferente en la vía del metabolismo de los lípidos.
Singularidad
JNJ DGAT2-A es único debido a su alta selectividad para DGAT2 sobre otras enzimas relacionadas. Esta selectividad permite la inhibición dirigida de la síntesis de triglicéridos, lo que la convierte en una herramienta valiosa en la investigación y en posibles aplicaciones terapéuticas .
Propiedades
IUPAC Name |
3-bromo-4-[2-fluoro-4-[(Z)-[4-oxo-2-(2-pyridin-2-ylethylimino)-1,3-thiazolidin-5-ylidene]methyl]phenoxy]benzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16BrFN4O2S/c25-18-11-16(14-27)5-6-20(18)32-21-7-4-15(12-19(21)26)13-22-23(31)30-24(33-22)29-10-8-17-3-1-2-9-28-17/h1-7,9,11-13H,8,10H2,(H,29,30,31)/b22-13- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFRHAMOJHTZHLT-XKZIYDEJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CCN=C2NC(=O)C(=CC3=CC(=C(C=C3)OC4=C(C=C(C=C4)C#N)Br)F)S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=NC(=C1)CCN=C2NC(=O)/C(=C/C3=CC(=C(C=C3)OC4=C(C=C(C=C4)C#N)Br)F)/S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16BrFN4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
523.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![11-(2-(18F)fluoranylpyridin-4-yl)-4,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene](/img/structure/B608160.png)
